molecular formula C17H21N5O2 B2546208 N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1207019-25-7

N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No. B2546208
CAS RN: 1207019-25-7
M. Wt: 327.388
InChI Key: DTAKMNOBOBUSSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is a multi-step process involving intramolecular cyclization, alkylation, and cycloaddition reactions. In one study, the starting compound 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3) was prepared through the cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide (2) using ethanol and piperidine. Further chemical modifications led to the formation of dipolarophiles, which then underwent [3+2] cycloaddition with arylnitrile oxides to yield isoxazolines and isoxazoles .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in the studies shows a degree of complexity and diversity. For instance, the racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine features intramolecular hydrogen bonding and has molecules with opposite absolute configurations in the asymmetric unit. This indicates that the compound can exist in different enantiomeric forms, which may have implications for its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of heterocyclic structures through intramolecular cyclization and intermolecular cycloaddition. The use of arylnitrile oxides in the cycloaddition step is notable for introducing isoxazoline and isoxazole rings into the pyrazolo[3,4-d]pyrimidin-4(5H)-one framework. These reactions are likely to be sensitive to reaction conditions such as temperature, solvent, and the presence of catalysts .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide" are not detailed in the provided papers, the general properties of similar compounds can be inferred. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) and heterocyclic rings suggests that these compounds may exhibit a range of polarities, solubilities, and potential for forming hydrogen bonds. The molecular geometry, as indicated by the presence of intramolecular hydrogen bonds, can influence the melting points, boiling points, and stability of these compounds .

Scientific Research Applications

Anticancer Applications

Research has explored the synthesis of novel derivatives of the compound for potential anticancer applications. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their cytotoxic activities against cancer cell lines, revealing some compounds with promising anticancer properties (Rahmouni et al., 2016). Another study by Petrie et al. (1985) prepared trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, testing them for biological activity and finding some compounds with significant in vitro activity against measles and moderate antitumor activity (Petrie et al., 1985).

Anti-Inflammatory and Antibacterial Applications

Some studies have investigated the compound's derivatives for anti-inflammatory and antibacterial potential. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidin-7-ones, finding that certain derivatives exhibited high anti-inflammatory activity without ulcerogenic effects, suggesting a safer alternative to traditional nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983). In the realm of antibacterial research, Azab et al. (2013) aimed to create new heterocyclic compounds containing a sulfonamido moiety, including derivatives of the subject compound, which showed high antibacterial activities against selected strains (Azab et al., 2013).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of these compounds are crucial steps in understanding their potential applications. Hildick et al. (1971) and other researchers have focused on developing new syntheses for pyrazolopyrimidines, including methods that could lead to the discovery of antimetabolites with potential therapeutic uses (Hildick & Shaw, 1971).

properties

IUPAC Name

N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-3-12-9(2)18-17(20-16(12)24)22-14(19-15(23)11-6-7-11)8-13(21-22)10-4-5-10/h8,10-11H,3-7H2,1-2H3,(H,19,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAKMNOBOBUSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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